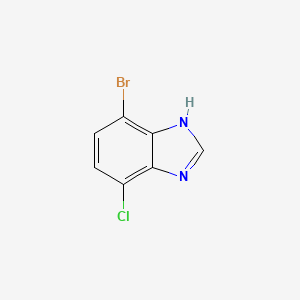

4-bromo-7-chloro-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

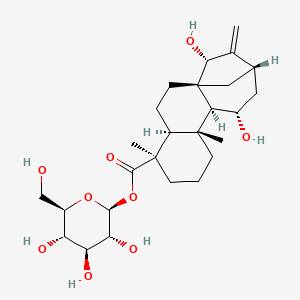

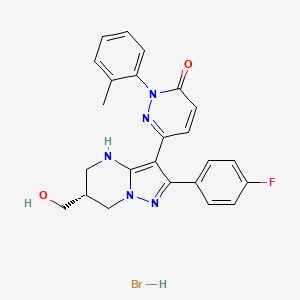

4-Bromo-7-chloro-1H-benzimidazole is a heterocyclic compound with a wide range of applications in pharmaceutical, food, and agrochemical industries . It is used as a catalyst, a stabilizer, and an oxidant . The IUPAC name for this compound is 4-bromo-7-chloro-1H-benzo[d]imidazole .

Synthesis Analysis

Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . A one-pot, multicomponent reaction enables the transformation of commercial aryl amines, aldehydes, and azides into valuable benzimidazole structural units .Molecular Structure Analysis

The molecular structure of 4-Bromo-7-chloro-1H-benzimidazole consists of a benzene ring fused with an imidazole ring . The compound has a molecular weight of 231.48 .Physical And Chemical Properties Analysis

4-Bromo-7-chloro-1H-benzimidazole is a solid substance that is stored at ambient temperature .Scientific Research Applications

Catalyst

“4-Bromo-7-chloro-1H-benzimidazole” is a heterocyclic compound that is widely used as a catalyst . Catalysts are substances that increase the rate of a chemical reaction by reducing the amount of energy needed to start the reaction, but are not consumed in the process.

Stabilizer

This compound also serves as a stabilizer . Stabilizers are used in many industries to prevent degradation or reaction with other substances, thereby maintaining the quality and longevity of the product.

Oxidant

“4-Bromo-7-chloro-1H-benzimidazole” is used as an oxidant . Oxidants are substances that can accept electrons from other substances, which is a crucial process in many chemical reactions.

Anticancer Agent

Benzimidazole derivatives, such as “4-bromo-7-chloro-1H-benzimidazole”, have been found to exhibit anticancer properties . For example, Selumetinib, a benzimidazole derivative, has been approved by the US FDA for the treatment of plexiform neurofibromas and neurofibromatosis in pediatric patients .

Antimicrobial Agent

Benzimidazole derivatives are known to exhibit a broad spectrum of biological activity, including antimicrobial properties . Antimicrobial agents are substances that kill or inhibit the growth of microorganisms, such as bacteria, fungi, and viruses.

Antifungal Agent

In addition to their antimicrobial properties, benzimidazole derivatives also exhibit antifungal properties . Antifungal agents are substances that prevent the growth of fungi, which can cause infections in humans.

Analgesic

Benzimidazole derivatives have been found to have analgesic properties . Analgesics are medications used to relieve pain.

Anti-diabetic Agent

Benzimidazole derivatives are also known to exhibit anti-diabetic properties . Anti-diabetic agents are medications used to control blood sugar levels in people with diabetes.

Safety and Hazards

The compound is harmful in contact with skin, if inhaled, and if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using the compound only outdoors or in a well-ventilated area, avoiding breathing dust, washing exposed skin thoroughly after handling, and wearing protective clothing, gloves, safety glasses, and dust respirator .

Mechanism of Action

Target of Action

Benzimidazole derivatives, which include this compound, are known to have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities . For instance, some benzimidazole derivatives have been evaluated for antitumor potential against different cell lines .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The compound is a solid at ambient temperature, suggesting it may have different bioavailability properties compared to liquid or gaseous compounds .

Result of Action

Benzimidazole derivatives, including this compound, have been shown to exhibit a variety of biological activities, such as antimicrobial and antitumor activities .

properties

IUPAC Name |

7-bromo-4-chloro-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUQSGOBJMLVLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)N=CN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

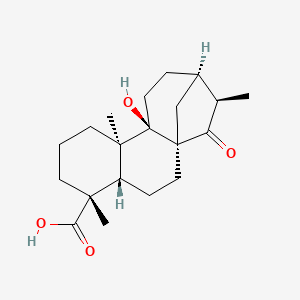

![(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one](/img/structure/B602765.png)

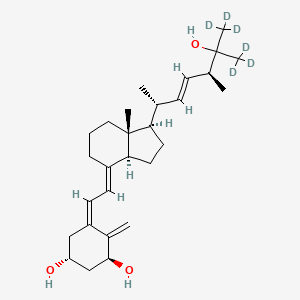

![9-(2,3-Dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one](/img/structure/B602770.png)